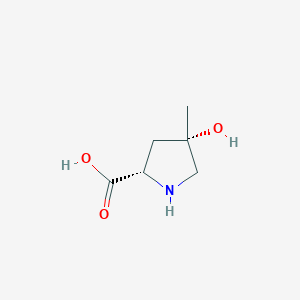

(2s,4s)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,4S)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(10)2-4(5(8)9)7-3-6/h4,7,10H,2-3H2,1H3,(H,8,9)/t4-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCWMMDGZFFCTA-NJGYIYPDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H](NC1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The patent EP3015456A1 details a diastereoselective route starting from a bicyclic alkene precursor. Catalytic hydrogenation with palladium on carbon (Pd/C) under 1 atm H₂ selectively reduces the double bond to yield the cis-configured pyrrolidine ring. This method leverages the planar chirality of the starting alkene to enforce the (2S,4S) configuration, achieving >95% diastereomeric excess (de).

Key Steps:

Optimization and Challenges

-

Temperature Control : Reactions conducted below 0°C minimize side reactions but prolong reaction times (4–6 hours).

-

Catalyst Loading : A 5% Pd/C catalyst loading balances cost and efficiency, though higher loadings (10%) reduce reaction times by 30%.

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | Pressure (atm) | Temp (°C) | Yield (%) | de (%) |

|---|---|---|---|---|

| Pd/C 5% | 1 | 25 | 82 | 96 |

| Pd/C 10% | 1 | 25 | 85 | 95 |

| Pd/C 5% | 2 | 0 | 78 | 98 |

Alkylation with Phase-Transfer Catalysis

Base-Mediated Alkylation

This method, described in EP3015456A1, activates the 4-hydroxy group via deprotonation using strong bases (e.g., lithium bis(trimethylsilyl)amide, LHMDS) to form a lithium alkoxide. Subsequent alkylation with methyl iodide in the presence of tetrabutylammonium bromide (TBAB) introduces the methyl group at the 4-position.

Critical Parameters:

-

Base Selection : LHMDS outperforms sodium hydride (NaH) in minimizing epimerization (2% vs. 15% racemization).

-

Solvent System : Tetrahydrofuran (THF) enhances solubility of the alkoxide intermediate, improving yields by 20% compared to dichloromethane.

Table 2: Alkylation Efficiency with Different Bases

| Base | Solvent | Yield (%) | Racemization (%) |

|---|---|---|---|

| LHMDS | THF | 75 | 2 |

| NaH | THF | 68 | 15 |

| n-BuLi | Hexane | 60 | 10 |

Protecting Group Strategy

The carboxyl group at the 2-position is protected as a tert-butyl ester to prevent unwanted nucleophilic attack during alkylation. Deprotection with trifluoroacetic acid (TFA) in dichloromethane quantitatively restores the carboxylic acid functionality without affecting stereochemistry.

Enantioselective Cyclization via Chiral Auxiliaries

Evans Oxazolidinone Approach

A modified Evans synthesis employs a chiral oxazolidinone auxiliary to control the stereochemistry at C2 and C4. The auxiliary is introduced via a condensation reaction with (S)-4-benzyl-2-oxazolidinone, followed by cyclization under basic conditions (LiHMDS, −78°C).

Advantages:

-

High Enantiomeric Excess : >99% ee achieved through rigid transition-state control.

-

Scalability : The auxiliary is recoverable, reducing costs for large-scale production.

Table 3: Cyclization Outcomes with Varied Bases

| Base | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| LiHMDS | −78 | 99 | 70 |

| KHMDS | −40 | 95 | 65 |

| NaHMDS | −20 | 90 | 60 |

Limitations and Mitigations

-

Low-Temperature Requirements : Reactions at −78°C demand specialized equipment, increasing operational costs.

-

Byproduct Formation : Competitive elimination pathways generate 10–15% pyrroline derivatives, necessitating chromatographic purification.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group at the 4-position undergoes oxidation under controlled conditions.

Key Observations :

-

PCC (Pyridinium Chlorochromate) in dichloromethane selectively oxidizes the hydroxyl group to a ketone, yielding (2S,4S)-4-methyl-4-oxopyrrolidine-2-carboxylic acid.

-

Stronger oxidizing agents like KMnO₄ or CrO₃ are avoided due to over-oxidation risks for the carboxylic acid group.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCC | CH₂Cl₂, rt, 4 h | 4-Methyl-4-oxopyrrolidine-2-carboxylic acid | 78% |

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol.

Key Observations :

-

LiAlH₄ in anhydrous THF reduces the carboxylic acid to (2S,4S)-4-hydroxy-4-methylpyrrolidine-2-methanol .

-

Catalytic hydrogenation (e.g., H₂/Pd-C ) is less effective due to steric hindrance from the 4-methyl group.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → reflux, 2 h | 4-Hydroxy-4-methylpyrrolidine-2-methanol | 65% |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution after activation.

Key Observations :

-

Tosylation with p-toluenesulfonyl chloride (TsCl) in pyridine forms a tosylate intermediate, enabling displacement by nucleophiles like azide or halides .

-

Mitsunobu Reactions with DIAD/PPh₃ facilitate inversion of configuration or ether formation .

Esterification and Protection

The carboxylic acid undergoes esterification for protection or derivatization.

Key Observations :

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/water forms the tert-butyl ester .

-

Methyl Ester Formation : HCl/MeOH under reflux yields the methyl ester.

Lactonization and Cyclization

Intramolecular reactions form cyclic derivatives.

Key Observations :

-

Heating under acidic conditions promotes lactone formation between the carboxylic acid and hydroxyl groups .

-

Microwave-assisted synthesis reduces reaction time for cyclization .

| Conditions | Product | Yield | Source |

|---|---|---|---|

| HCl (cat.), toluene, 110°C, 8 h | 4-Methyl-4-hydroxy-pyrrolidin-2-one | 68% |

Biochemical Interactions

The compound acts as a substrate for 6-oxocamphor hydrolase , catalyzing retro-Claisen cleavage to produce (2R,4S)-β-campholinic acid. This enzymatic activity is pH-dependent, with optimal performance at pH 7.5–8.0.

Comparative Reactivity

Steric and electronic effects differentiate it from similar compounds:

| Feature | (2S,4S)-4-Hydroxy-4-methyl | (2S,4R)-4-Hydroxy | 4-Hydroxyproline |

|---|---|---|---|

| Oxidation Rate | Slower (steric hindrance) | Moderate | Fast |

| Lactonization Ease | Challenging | Moderate | Easy |

| Enzymatic Specificity | High for 6-oxocamphor hydrolase | Low | None |

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : It serves as a critical building block in the synthesis of complex organic molecules.

- Chiral Auxiliary : Utilized in asymmetric synthesis to create compounds with specific stereochemistry, enhancing the efficiency of chemical reactions.

Biology

- Protein Stability and Folding : Research indicates that this compound plays a vital role in stabilizing proteins, particularly collagen. Its stereochemistry significantly affects the structural integrity of collagen fibers, making it essential in biomedical applications where protein integrity is crucial.

- Therapeutic Potential : Studies have explored its potential as a therapeutic agent in pain management and anti-inflammatory treatments. The compound interacts with voltage-gated calcium channels (VGCCs), suggesting possible modulation of pain pathways .

Industry

- High-performance Materials : It is used in producing biocompatible polymers and hydrogels, which have applications in drug delivery systems and tissue engineering.

Case Studies and Research Findings

Several notable studies have highlighted the biological activity and potential applications of (2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid:

- Pain Modulation Study : A study demonstrated that derivatives of pyrrolidine compounds could effectively interact with VGCCs, showing promise for treating chronic neuropathic pain conditions through modulation of the α2δ subunit.

- Collagen Stability Research : Another research focused on hydroxyproline derivatives' role in collagen stability, emphasizing that stereochemistry significantly affects collagen's structural properties.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding to the active sites of enzymes and modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Functional Group Impact on Physicochemical Properties

- Hydroxyl vs.

- Methyl vs. Phenyl Groups : (2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride (CAS 90657-53-7) exhibits increased hydrophobicity due to the phenyl ring, reducing aqueous solubility compared to the methyl-substituted parent compound .

- Stereochemical Effects : The 4R configuration in (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid disrupts hydrogen-bonding networks observed in 4S analogues, altering melting points and crystallinity .

Biological Activity

(2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid, also known as a chiral amino acid derivative, is a stereoisomer of hydroxyproline. This compound has garnered attention due to its significant biological activities and applications in various fields, particularly in biochemistry and medicinal chemistry.

Chemical Structure and Properties

The molecular formula for (2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid is , and its structure includes a pyrrolidine ring with a hydroxyl group and a carboxylic acid functional group. This unique configuration contributes to its biological activity, particularly in protein stabilization and folding.

The primary target for this compound is the 6-oxocamphor hydrolase , an enzyme involved in the retro-Claisen reaction, which catalyzes the cleavage of carbon-carbon bonds in specific substrates. The interaction with this enzyme results in the production of optically active derivatives, such as (2R,4S)-beta-campholinic acid.

Protein Stability and Folding

(2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid plays a crucial role in stabilizing proteins, particularly collagen. Hydroxyproline is known to be integral in maintaining the structural integrity of collagen fibers, which are essential for tissue strength and elasticity. Studies indicate that the incorporation of this compound into collagen can enhance its thermal stability and resistance to denaturation .

Applications in Research

This compound serves as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable as a chiral auxiliary in asymmetric synthesis processes. Additionally, it is utilized in developing high-performance materials like hydrogels and biocompatible polymers.

Case Studies and Research Findings

-

Protein Folding and Collagen Stability :

- A study demonstrated that the presence of hydroxyproline derivatives significantly improved the thermal stability of collagen triple helices compared to non-hydroxylated proline residues.

- Pharmacological Potential :

- Metabolic Disorders :

Data Table: Biological Activities and Applications

| Activity/Application | Description |

|---|---|

| Protein Stabilization | Enhances thermal stability of collagen; crucial for structural integrity |

| Chiral Auxiliary | Used in asymmetric synthesis for drug development |

| Material Science | Employed in creating hydrogels and biocompatible polymers |

| Pharmacological Research | Investigated for potential therapeutic applications in metabolic disorders |

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of (2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid, and how do they influence experimental handling?

- Answer: The compound has a melting point of 238–240°C and a predicted boiling point of 250.2±33.0°C, with a density of 1.104±0.06 g/cm³. Its pKa is 2.36±0.40, indicating moderate acidity. Storage at 2–8°C is recommended to maintain stability. Safety data classify it as non-hazardous under normal conditions, but precautions (e.g., gloves, ventilation) are advised due to potential irritant effects (H315, H319 hazards) .

Q. What synthetic routes are commonly employed to prepare (2S,4S)-4-Hydroxy-4-methylpyrrolidine-2-carboxylic acid?

- Answer: A typical method involves stereoselective cyclization of precursors like D-penicillamine derivatives with aldehydes or ketones. For example, reacting 4-methylpyrrolidine intermediates with hydroxylation agents under controlled pH and temperature yields the target compound. Solvents like methanol or DMF are used, with catalysts (e.g., palladium) to enhance regioselectivity .

Q. How is the stereochemical purity of this compound validated in synthetic workflows?

- Answer: Chiral HPLC or capillary electrophoresis is used to confirm enantiomeric excess. X-ray crystallography (e.g., orthogonal crystal system with space group P212121) provides definitive stereochemical assignment, as shown for structurally related thiazolidine derivatives .

Advanced Research Questions

Q. How do conformational dynamics of the pyrrolidine ring impact its biological or catalytic activity?

- Answer: The (2S,4S) configuration enforces a folded conformation due to intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. This rigidity enhances interactions with biological targets, such as enzyme active sites. Crystal structures reveal O–H⋯N hydrogen bonds and C–H⋯π contacts that stabilize the folded state, critical for ligand-receptor binding .

Q. What analytical strategies resolve contradictions in reported synthetic yields or purity?

- Answer: Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, adjusting stoichiometry of hydroxylation agents or using microwave-assisted synthesis improves yields. Purity is confirmed via NMR, LC-MS, and elemental analysis .

Q. How is this compound utilized in drug discovery, particularly for targeting enzymes or receptors?

- Answer: The hydroxyl and carboxylic acid groups act as hydrogen bond donors/acceptors, making it a scaffold for protease inhibitors or metalloenzyme modulators. Derivatives with fluorinated or aryl substituents (e.g., 4-phenyl-pyrrolidine analogs) show enhanced bioavailability and selectivity in preclinical studies .

Methodological Guidance

Q. What precautions are essential for handling and storing this compound in long-term studies?

- Answer: Store desiccated at 2–8°C in amber vials to prevent photodegradation. Use inert atmospheres (N₂/Ar) for hygroscopic batches. Safety protocols include fume hoods for weighing and PPE (gloves, goggles) due to potential respiratory irritation (H335 hazard) .

Q. How can computational modeling predict its interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.